molecular formula C13H10BrN B3054186 p-Bromobenzylidene-phenyl-amine CAS No. 5877-51-0

p-Bromobenzylidene-phenyl-amine

Cat. No.: B3054186
CAS No.: 5877-51-0
M. Wt: 260.13 g/mol
InChI Key: MJSLSMOBYCYMIM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom attached to the para position of the benzylidene group, which is linked to a phenylamine moiety. It is a member of the Schiff base family, known for its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-phenyl-amine typically involves the condensation reaction between p-bromobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form p-bromobenzylamine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

p-Bromobenzylidene-phenyl-amine has found applications in various scientific research fields, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of p-Bromobenzylidene-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its Schiff base structure allows it to act as a chelating agent, facilitating the transport and delivery of metal ions to target sites .

Comparison with Similar Compounds

  • p-Chlorobenzylidene-phenyl-amine
  • p-Fluorobenzylidene-phenyl-amine
  • p-Iodobenzylidene-phenyl-amine

Comparison: Compared to its analogs, p-Bromobenzylidene-phenyl-amine exhibits unique properties due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interaction with biological targets. For instance, the bromine atom’s larger size and higher electronegativity compared to chlorine and fluorine result in different substitution patterns and reaction rates .

Properties

IUPAC Name

1-(4-bromophenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLSMOBYCYMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335519
Record name p-bromobenzylidene-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5877-51-0
Record name p-bromobenzylidene-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-BROMOBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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